2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-
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Overview
Description
2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- is a member of the class of coumarins. This compound is characterized by the presence of a 4-chlorophenyl group at position 3 of the coumarin structure. Coumarins are known for their diverse biological activities and are widely studied in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Properties
CAS No. |
91527-67-2 |
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Molecular Formula |
C18H11ClO3 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H |
InChI Key |
AQJMKKGIANSSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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